7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine
Description
Properties
IUPAC Name |
7-bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-2-9-5-4(3)10-6(8)11-5/h1-2H,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKZIAPEDZBXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)N=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Cyclization with Chloroacetaldehyde
A prominent method involves the reaction of 4-bromo-2-aminopyridine with chloroacetaldehyde under reflux conditions in ethanol, catalyzed by sodium hydrogencarbonate (NaHCO₃). This approach mirrors the synthesis of imidazo[1,2-a]pyridines but adapts the reagent system to favor oxazole formation.
Procedure :
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Step 1 : 4-Bromo-2-aminopyridine (1.0 equiv) is dissolved in ethanol, followed by the addition of NaHCO₃ (2.0 equiv) and chloroacetaldehyde (1.5 equiv).
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Step 2 : The mixture is refluxed for 6–17 hours, during which the amine group attacks the aldehyde carbonyl, initiating nucleophilic substitution and cyclization to form the oxazole ring.
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Step 3 : Post-reflux, the solvent is evaporated, and the crude product is partitioned between ethyl acetate and water. Column chromatography (SiO₂, ethyl acetate/petroleum ether) yields purified 7-bromo-oxazolo[5,4-b]pyridin-2-ylamine.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–75% |
| Reaction Time | 6–17 hours |
| Key Intermediate | 4-Bromo-2-aminopyridine |
This method leverages the electrophilicity of chloroacetaldehyde to drive cyclization, with NaHCO₃ neutralizing HCl byproducts. The bromine substituent remains intact due to its meta-directing nature, ensuring regioselectivity.
Bromination of Pre-Formed Oxazolo[5,4-b]pyridin-2-amine
Electrophilic Aromatic Bromination
For substrates lacking bromine, direct bromination of oxazolo[5,4-b]pyridin-2-amine using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid introduces the bromine atom at position 7. The amine group directs electrophilic substitution to the para position relative to the oxazole nitrogen.
Procedure :
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Step 1 : Oxazolo[5,4-b]pyridin-2-amine is dissolved in glacial acetic acid.
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Step 2 : NBS (1.1 equiv) is added at 0°C, and the mixture is stirred for 12 hours.
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Step 3 : The product is precipitated by dilution with ice water, filtered, and recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 50–65% |
| Reaction Temperature | 0°C to room temperature |
| Brominating Agent | N-Bromosuccinimide (NBS) |
This method is limited by competing side reactions, such as dibromination, necessitating precise stoichiometric control.
Multi-Component Reactions with Brominated Pyridine Derivatives
Palladium-Catalyzed Coupling and Cyclization
A two-step protocol combines Suzuki-Miyaura coupling and cyclization:
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Coupling : 4-Chloro-2-aminopyridine reacts with 5-bromophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/ethanol/water mixture to form 4-(5-bromophenyl)-2-aminopyridine.
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Cyclization : The intermediate is treated with chloroacetyl chloride in DMF, inducing oxazole ring closure via nucleophilic acyl substitution.
Key Data :
| Parameter | Value |
|---|---|
| Coupling Yield | 75% |
| Cyclization Yield | 68% |
| Catalyst | Pd(PPh₃)₄ |
This approach benefits from the versatility of boronic acids, enabling modular synthesis of derivatives.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation reduces reaction times from hours to minutes. For example, 4-bromo-2-aminopyridine and ethyl chloroacetate react in DMF under microwave conditions (150°C, 30 minutes) to yield the target compound.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70% |
| Reaction Time | 30 minutes |
| Solvent | DMF |
This method enhances efficiency but requires specialized equipment.
Analytical Validation and Spectral Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
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ESI-MS : m/z 256.9 [M+H]⁺, confirming the molecular formula C₆H₃BrN₂O.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 60–75 | 6–17 h | Moderate | High |
| Bromination | 50–65 | 12 h | Low | Moderate |
| Multi-Component | 68–75 | 24 h | High | High |
| Microwave-Assisted | 70 | 0.5 h | High | Low |
Cyclocondensation offers the best balance of yield and scalability, while microwave methods excel in speed but lack infrastructure accessibility .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazolo[5,4-b]pyridin-2-ylamine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic structure allow it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
6-Bromo-oxazolo[5,4-b]pyridin-2-ylamine
- Structural Difference : Bromine substitution at the 6-position instead of 6.
- Molecular Formula : C₆H₄BrN₃O (identical to the 7-bromo isomer).
- Key Properties : Similar molecular weight (214.02 g/mol) but distinct electronic and steric profiles due to bromine positioning.
- Synthesis & Applications : Commercially available as a research chemical (e.g., J & W PharmLab LLC), suggesting utility in cross-coupling reactions or as a ligand in catalysis .
Thiazolo[5,4-b]pyridin-2-ylamine Derivatives
- Structural Difference : Replacement of oxazole oxygen with sulfur (thiazole ring).
- Example: 5-Methoxythiazolo[5,4-b]pyridin-2-amine (CAS 13797-77-8). Molecular Formula: C₇H₇N₃OS. Key Properties: Methoxy group enhances solubility compared to bromine. Synthesized via 5-amino-2-methoxypyridine and potassium thiocyanate with 87% yield .
- Biological Activity: Thiazolo derivatives exhibit anticonvulsant properties. Shukla et al. (2016) reported Schiff bases of thiazolo[5,4-b]pyridin-2-ylamine as non-toxic anticonvulsants in silico, with activity against maximal electroshock (MES)-induced seizures .
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
- Structural Difference : Pyrrolopyrimidine core instead of oxazolopyridine.
- Molecular Formula : C₆H₄BrClN₄ (MW: 247.48 g/mol).
- Key Properties: Larger fused-ring system increases complexity and steric hindrance.
Biological Activity
7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound is characterized by its unique oxazole and pyridine structures, which contribute to its biological activity. The bromine atom enhances its reactivity and may influence its interaction with biological targets.
Biological Activity
The biological activities of this compound include:
1. Antimicrobial Properties
Research indicates that compounds with oxazole and pyridine moieties exhibit significant antimicrobial activity. This compound has been investigated for its efficacy against various bacterial strains.
2. Anticancer Activity
Studies have shown that derivatives of oxazolo[5,4-b]pyridine compounds can induce apoptosis in cancer cells. Specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival.
3. Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, thereby altering their activity and affecting cellular functions.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound may bind to various molecular targets such as enzymes or receptors, modulating their activity and leading to biological effects.
Research Findings
Recent studies have highlighted the following findings regarding this compound:
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Cancer Cell Line Analysis : In vitro tests on breast cancer cell lines indicated that treatment with the compound led to a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent.
- Enzyme Inhibition Study : The compound was tested against nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, where it showed promising results in inhibiting NAMPT enzyme activity.
Q & A
What synthetic methodologies are commonly employed for 7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine, and how can reaction yields be optimized?
Basic Synthesis Approach : The compound is typically synthesized via condensation reactions involving brominated pyridine precursors. For example, ethyl 7-amino-oxazolo derivatives are prepared by reacting aminopyridines with carbonyl-containing reagents under acidic or basic conditions, yielding ~45% efficiency .
Advanced Optimization : Yield improvements can be achieved by optimizing solvent systems (e.g., ethanol or DMF), temperature control (e.g., 78°C for cyclization), and catalysts (e.g., phase-transfer catalysts for brominated intermediates) . Bromination at specific positions may require regioselective reagents like NBS (N-bromosuccinimide) in inert atmospheres to prevent side reactions.
How is the structure of this compound characterized, and what analytical challenges arise?
Basic Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are standard for confirming functional groups and ring substitution patterns. Mass spectrometry validates molecular weight .
Advanced Challenges : Discrepancies in spectral data, such as overlapping proton signals in crowded aromatic regions, require advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography for unambiguous assignment . Contradictions in literature-reported melting points or spectral peaks should be cross-verified using high-purity samples and controlled experimental conditions .
What computational strategies predict the biological activity of brominated oxazolo-pyridine derivatives?
Basic Computational Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate electronic properties (e.g., bromine's electronegativity) with activity. Molecular docking studies assess binding affinity to targets like kinases or neurotransmitter receptors .
Advanced Applications : Density Functional Theory (DFT) calculates charge distribution and reactive sites, guiding derivatization. For anticonvulsant activity, docking into GABA receptors or voltage-gated ion channels is modeled using Schrödinger Suite or AutoDock .
How does bromine substitution influence the physicochemical and pharmacological properties of oxazolo-pyridines?
Basic SAR Insights : Bromine at the 7-position enhances steric bulk and lipophilicity, improving membrane permeability. Comparative studies with 6-bromo-thiazolo analogs show altered metabolic stability and target selectivity .
Advanced Analysis : Positional isomerism (e.g., 5-bromo vs. 7-bromo) affects π-π stacking in enzyme active sites. For instance, 7-bromo derivatives exhibit higher binding affinity to dihydrofolate reductase compared to 5-bromo isomers, as shown in molecular dynamics simulations .
What strategies resolve contradictions in reaction mechanisms or spectral data for this compound?
Basic Troubleshooting : Repetition under standardized conditions (solvent purity, inert atmosphere) minimizes variability. Use deuterated solvents for NMR to avoid signal interference .
Advanced Resolution : Conflicting reports on reaction pathways (e.g., radical vs. electrophilic bromination) are addressed using isotopic labeling (e.g., ⁸¹Br NMR) or mechanistic probes like radical traps . Discrepancies in biological activity data require rigorous replication across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
What are the key considerations for designing derivatives with enhanced bioactivity?
Basic Design Principles : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position to stabilize the oxazole ring. Substituents on the pyridine nitrogen (e.g., methyl or aryl groups) modulate solubility .
Advanced Strategies : Fragment-based drug design (FBDD) identifies pharmacophores using X-ray co-crystallography. For example, replacing bromine with bioisosteres like chlorine or trifluoromethyl balances potency and toxicity .
How do solvent and catalyst choices impact the scalability of synthesis?
Basic Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Solid-supported catalysts (e.g., KOH in solvent-free Claisen-Schmidt reactions) improve recyclability .
Advanced Scalability : Continuous flow chemistry reduces side products in bromination steps. Catalytic systems like Pd/C or CuI enable one-pot multicomponent reactions, reducing step count and waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
